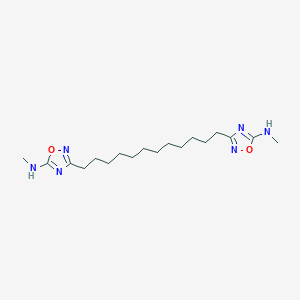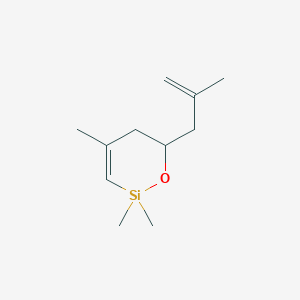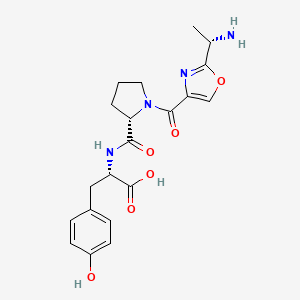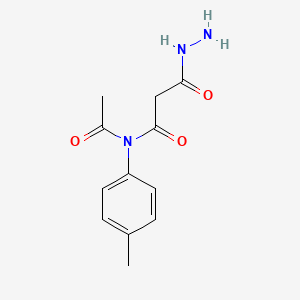![molecular formula C16H18F3NO2 B12604553 N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide CAS No. 644980-22-3](/img/structure/B12604553.png)
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide: Similar in structure but with an ethyl and methoxy substitution.
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide: The parent compound for comparison.
Uniqueness
This compound is unique due to its trifluoroacetamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
644980-22-3 |
|---|---|
Formule moléculaire |
C16H18F3NO2 |
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H18F3NO2/c1-10-7-11(2)9-12(8-10)13(21)15(5-3-4-6-15)20-14(22)16(17,18)19/h7-9H,3-6H2,1-2H3,(H,20,22) |
Clé InChI |
GBEBBQVWAWOSGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)C2(CCCC2)NC(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


boranyl](/img/structure/B12604474.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)



![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)

![Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)

